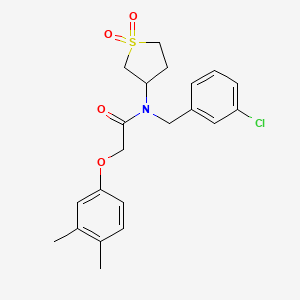
Thiourea, N-(phenylmethyl)-N'-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(phenylMethyl)-N’-2-propen-1-yl-, is an organosulfur compound with a chemical formula of SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. This compound is part of a broader class of thioureas, which have diverse applications in organic synthesis and various industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiourea derivatives can be synthesized through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Additionally, the reaction of (thio)isocyanates with amines in water enables a sustainable and chemoselective synthesis of unsymmetrical thioureas .
Industrial Production Methods: Industrial production of thiourea typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . This method is efficient and widely used in the large-scale production of thiourea and its derivatives.
Analyse Des Réactions Chimiques
Types of Reactions: Thiourea, N-(phenylMethyl)-N’-2-propen-1-yl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the amine groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of thiourea derivatives include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiourea can lead to the formation of thiourea dioxide, while reduction can yield various substituted thioureas .
Applications De Recherche Scientifique
Thiourea, N-(phenylMethyl)-N’-2-propen-1-yl-, has numerous scientific research applications. In chemistry, it is used as an intermediate in organic synthesis reactions . In biology and medicine, thiourea derivatives have been studied for their antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties . Additionally, thiourea compounds are used in the development of new antimicrobial agents and as intermediates in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of thiourea derivatives involves their interaction with various molecular targets and pathways. For instance, thiourea compounds can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to their potential use in the treatment of diseases like diabetes and Alzheimer’s . The sulfur atom in thiourea plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Thiourea, N-(phenylMethyl)-N’-2-propen-1-yl-, can be compared with other similar compounds such as urea and selenourea. While urea has an oxygen atom, thiourea has a sulfur atom, which significantly alters its chemical properties and reactivity . Selenourea, on the other hand, contains a selenium atom instead of sulfur, leading to different biological activities and applications . The unique properties of thiourea derivatives make them valuable in various fields of research and industry.
Propriétés
Numéro CAS |
4866-57-3 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
1-benzyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H14N2S/c1-2-8-12-11(14)13-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,14) |
Clé InChI |
IXQQHCOKZBBPQH-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=S)NCC1=CC=CC=C1 |
Solubilité |
>30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)
![6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12132520.png)
![2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12132526.png)
![3-[(3-chlorophenyl)sulfonyl]-1-cycloheptyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12132528.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12132529.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132542.png)
![1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12132549.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132552.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12132561.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132563.png)

![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132581.png)

